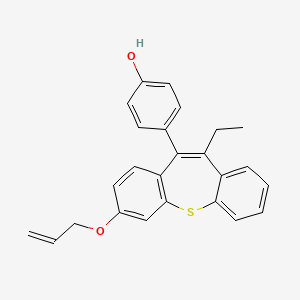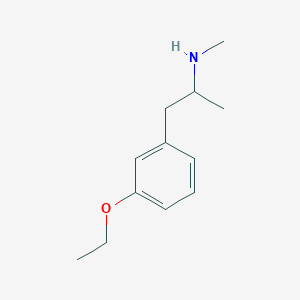
1-(3-ethoxyphenyl)-N-methylpropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-ethoxyphenyl)-N-methylpropan-2-amine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of an ethoxy group attached to the phenyl ring and a methyl group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethoxyphenylacetonitrile with methylamine, followed by reduction of the resulting imine. The reaction conditions typically involve the use of a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-ethoxyphenyl)-N-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4 to produce amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group or the amine group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in THF, NaBH4 in ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted phenethylamines.
Wissenschaftliche Forschungsanwendungen
1-(3-ethoxyphenyl)-N-methylpropan-2-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-ethoxyphenyl)-N-methylpropan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-methoxyphenyl)-N-methylpropan-2-amine
- 1-(3-hydroxyphenyl)-N-methylpropan-2-amine
- 1-(3-chlorophenyl)-N-methylpropan-2-amine
Uniqueness
1-(3-ethoxyphenyl)-N-methylpropan-2-amine is unique due to the presence of the ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, pharmacokinetics, and pharmacodynamics, making it a compound of interest for further study.
Eigenschaften
CAS-Nummer |
959219-61-5 |
|---|---|
Molekularformel |
C12H19NO |
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
1-(3-ethoxyphenyl)-N-methylpropan-2-amine |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-6-11(9-12)8-10(2)13-3/h5-7,9-10,13H,4,8H2,1-3H3 |
InChI-Schlüssel |
HDBAKCIGTQDZLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC(=C1)CC(C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


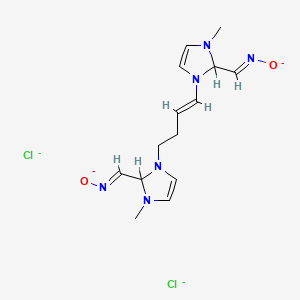


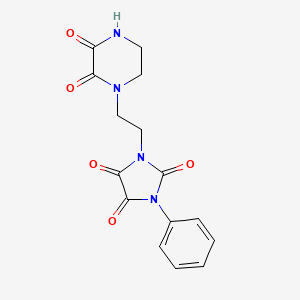

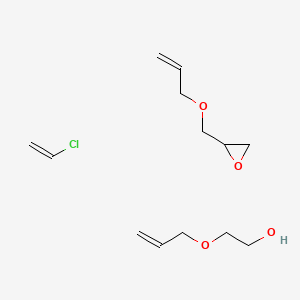
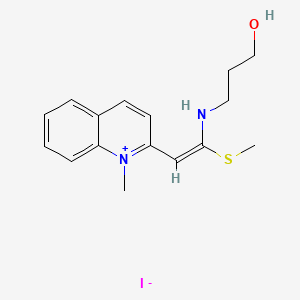
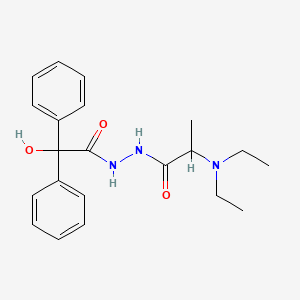
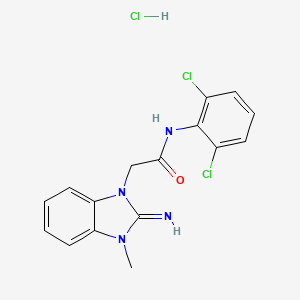
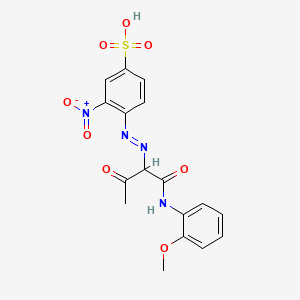
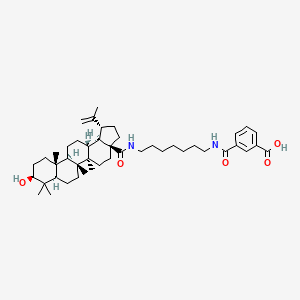
![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
